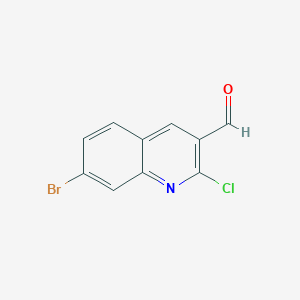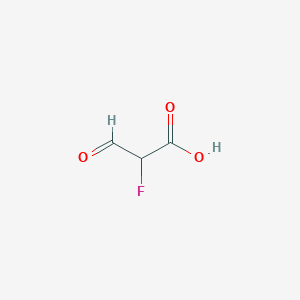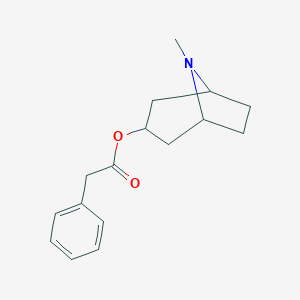
3ALPHA-PHENYLACETOXY TROPANE
Overview
Description
3ALPHA-PHENYLACETOXY TROPANE, also known as 3α-3ALPHA-PHENYLACETOXY TROPANE, is a chemical compound with the molecular formula C₁₆H₂₁NO₂. It belongs to the class of phenyltropanes, which are structurally related to cocaine but lack the ester functionality at the 3-position. This compound is known for its potential therapeutic applications, particularly in the field of addiction treatment and neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3ALPHA-PHENYLACETOXY TROPANE typically involves the esterification of tropane with phenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3ALPHA-PHENYLACETOXY TROPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced tropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or alcohols, basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced tropane derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
3ALPHA-PHENYLACETOXY TROPANE has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenyltropanes.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin transporters.
Medicine: Investigated for its potential use in treating cocaine addiction and other neurological disorders.
Mechanism of Action
3ALPHA-PHENYLACETOXY TROPANE exerts its effects primarily by inhibiting the reuptake of dopamine and serotonin in the brain. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and prolonging their action .
Comparison with Similar Compounds
- Cocaine
- Troparil
- RTI-55
- WIN-35428
- WF-23
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCINQANYMBYYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276794 | |
| Record name | phenylacetoxytropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690-22-8 | |
| Record name | phenylacetoxytropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biosynthetic pathway of Phenylacetoxytropane in plants?
A1: While Phenylacetoxytropane itself isn't a direct product of the main tropane alkaloid biosynthesis pathway, research suggests it arises as a by-product during the formation of hyoscyamine. [, ] Studies using isotopically labelled precursors revealed that Phenylacetoxytropane and 3α-(2′-hydroxyacetoxy)tropane likely form during the rearrangement of littorine to hyoscyamine. [] This suggests that specific enzymatic steps within the plant might lead to the formation of Phenylacetoxytropane.
Q2: Has Phenylacetoxytropane been identified in any specific plant species?
A2: Yes, Phenylacetoxytropane has been identified in several plant species. Research has confirmed its presence in:
- Hyoscyamus albus (hairy root cultures) []
- Erythroxylum moonii (leaves) []
- Hyoscyamus albus L. (various organs) []
Q3: Are there any known biological activities associated with Phenylacetoxytropane?
A3: The provided research articles primarily focus on the identification and biosynthetic pathways of Phenylacetoxytropane. [, , , , ] Further research is needed to fully understand its potential biological activities and whether it possesses any pharmacological properties similar to other tropane alkaloids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


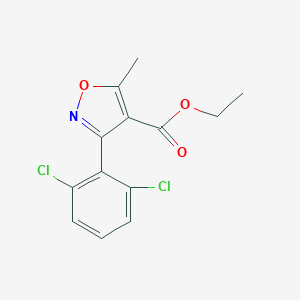
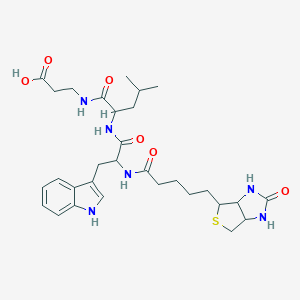
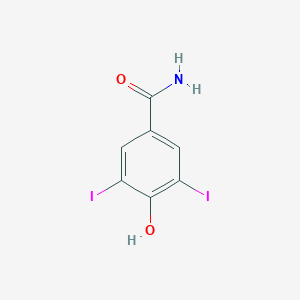
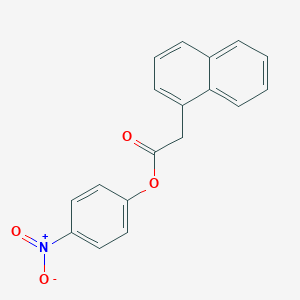
![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
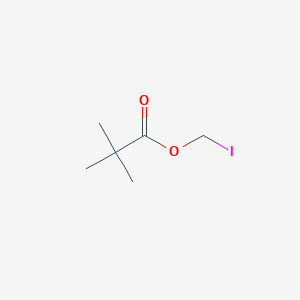
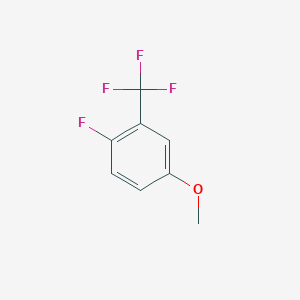


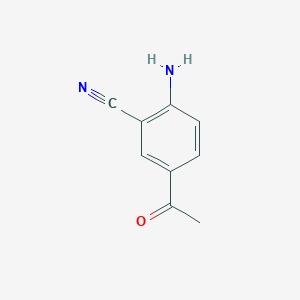
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
